molecular formula C13H9ClN4O5 B12475934 2-amino-N-(2-chlorophenyl)-3,5-dinitrobenzamide

2-amino-N-(2-chlorophenyl)-3,5-dinitrobenzamide

Cat. No.: B12475934
M. Wt: 336.69 g/mol
InChI Key: YDIDAGRXPSGXQL-UHFFFAOYSA-N
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Description

2-amino-N-(2-chlorophenyl)-3,5-dinitrobenzamide is a chemical compound with a complex structure that includes an amino group, a chlorophenyl group, and two nitro groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-chlorophenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a benzamide derivative followed by the introduction of the amino and chlorophenyl groups under controlled conditions. The reaction conditions often involve the use of strong acids or bases, specific temperatures, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The process is optimized to minimize waste and maximize efficiency, ensuring that the compound can be produced in sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-chlorophenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions, where other functional groups replace them under specific conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2-amino-N-(2-chlorophenyl)-3,5-diaminobenzamide.

Scientific Research Applications

2-amino-N-(2-chlorophenyl)-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-chlorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-chlorophenyl)benzamide
  • 2-amino-N-(3-chlorophenyl)benzamide
  • 2-amino-N-(2-methylphenyl)benzamide

Uniqueness

2-amino-N-(2-chlorophenyl)-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and the specific positioning of the amino and chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H9ClN4O5

Molecular Weight

336.69 g/mol

IUPAC Name

2-amino-N-(2-chlorophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C13H9ClN4O5/c14-9-3-1-2-4-10(9)16-13(19)8-5-7(17(20)21)6-11(12(8)15)18(22)23/h1-6H,15H2,(H,16,19)

InChI Key

YDIDAGRXPSGXQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N)Cl

Origin of Product

United States

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